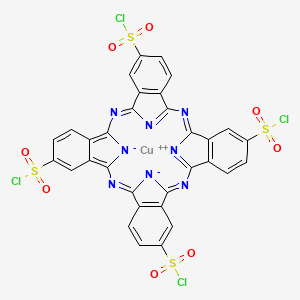
Copper, (29H,31H-phthalocyanine-2,9,16,23-tetrasulfonyl tetrachloridato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[29h,31H-Phthalocyanine-2,9,16,23-tetrasulfonyl tetrachloridato(2-)-n29,n30,n31,n32]copper is a complex phthalocyanine derivative. Phthalocyanines are a group of macrocyclic compounds that are structurally similar to porphyrins and are known for their intense coloration and stability. These compounds have a wide range of applications in materials science, catalysis, and medicine due to their unique electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [29h,31H-Phthalocyanine-2,9,16,23-tetrasulfonyl tetrachloridato(2-)-n29,n30,n31,n32]copper typically involves the following steps:
Formation of the Phthalocyanine Core: This is usually achieved by cyclotetramerization of phthalonitrile derivatives in the presence of a metal salt, such as copper chloride.
Sulfonation: The phthalocyanine core is then sulfonated using sulfuric acid or chlorosulfonic acid to introduce sulfonyl groups at specific positions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions under controlled conditions to ensure high yield and purity. The processes are optimized for cost-effectiveness and environmental safety, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Phthalocyanine compounds can undergo oxidation reactions, often leading to the formation of oxo-derivatives.
Reduction: These compounds can also be reduced, typically resulting in the formation of reduced phthalocyanine species.
Substitution: Substitution reactions are common, where ligands attached to the metal center can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or oxygen under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligand exchange can be facilitated by using strong acids or bases, depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo-phthalocyanines, while substitution could result in various ligand-exchanged derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: These compounds are used as catalysts in various organic reactions, including oxidation and reduction processes.
Sensors: Due to their electronic properties, they are employed in the development of chemical sensors.
Biology and Medicine
Photodynamic Therapy: Phthalocyanine derivatives are used in photodynamic therapy for cancer treatment due to their ability to generate reactive oxygen species upon light activation.
Imaging: They are also used as contrast agents in imaging techniques like MRI.
Industry
Dyes and Pigments: Their intense coloration makes them valuable as dyes and pigments in the textile and printing industries.
Electronic Devices: They are used in the fabrication of organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of [29h,31H-Phthalocyanine-2,9,16,23-tetrasulfonyl tetrachloridato(2-)-n29,n30,n31,n32]copper involves its ability to interact with molecular targets through its metal center and macrocyclic structure. This interaction can lead to the generation of reactive species, electron transfer processes, and changes in the electronic properties of the compound, which are crucial for its applications in catalysis and photodynamic therapy.
Comparación Con Compuestos Similares
Similar Compounds
Phthalocyanine: The parent compound without sulfonyl or chloridato groups.
Tetrasulfonyl Phthalocyanine: A derivative with sulfonyl groups but without chloridato ligands.
Tetrachloridato Phthalocyanine: A derivative with chloridato ligands but without sulfonyl groups.
Uniqueness
The uniqueness of [29h,31H-Phthalocyanine-2,9,16,23-tetrasulfonyl tetrachloridato(2-)-n29,n30,n31,n32]copper lies in its combination of sulfonyl and chloridato groups, which impart specific electronic and steric properties that enhance its performance in various applications, particularly in catalysis and photodynamic therapy.
Propiedades
Número CAS |
28802-09-7 |
|---|---|
Fórmula molecular |
C32H12Cl4CuN8O8S4 |
Peso molecular |
970.1 g/mol |
Nombre IUPAC |
copper;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonyl chloride |
InChI |
InChI=1S/C32H12Cl4N8O8S4.Cu/c33-53(45,46)13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(54(34,47)48)2-6-18(22)27(38-30)43-32-24-12-16(56(36,51)52)4-8-20(24)28(40-32)44-31-23-11-15(55(35,49)50)3-7-19(23)26(39-31)42-29;/h1-12H;/q-2;+2 |
Clave InChI |
YODSSZDYIJQXGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1S(=O)(=O)Cl)C3=NC4=NC(=NC5=NC(=NC6=C7C=CC(=CC7=C([N-]6)N=C2[N-]3)S(=O)(=O)Cl)C8=C5C=CC(=C8)S(=O)(=O)Cl)C9=C4C=CC(=C9)S(=O)(=O)Cl.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene](/img/structure/B13739092.png)
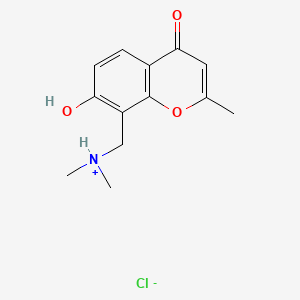
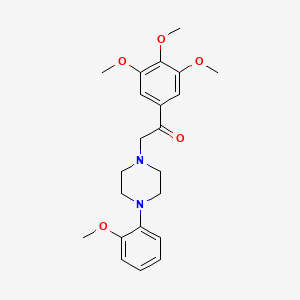
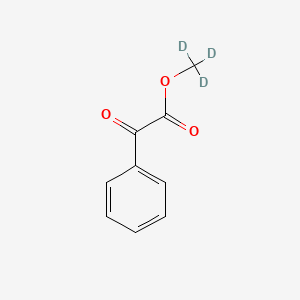
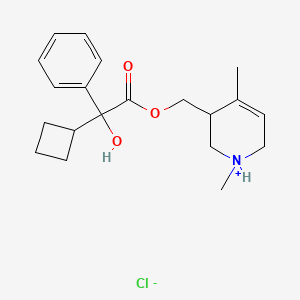
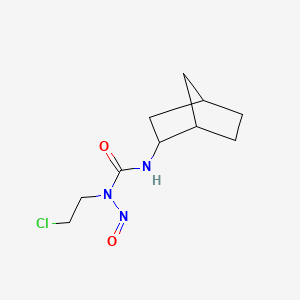
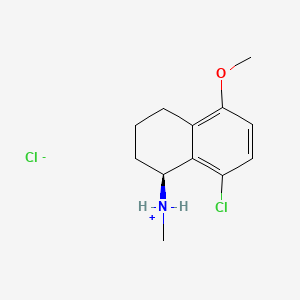
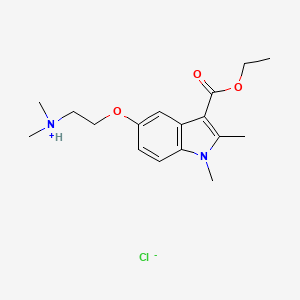
![[6-benzyl-2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B13739144.png)
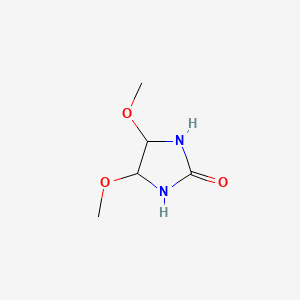
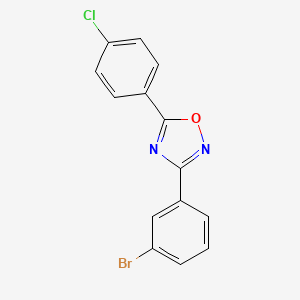
![3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid](/img/structure/B13739159.png)
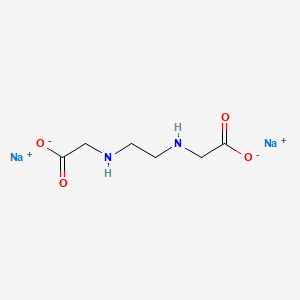
![2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride](/img/structure/B13739165.png)
